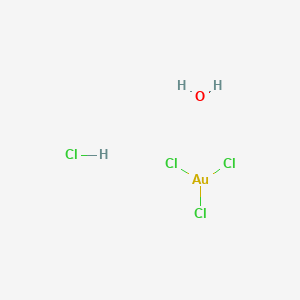

Gold(III) chloride trihydrate, ACS grade

描述

Historical Context and Evolution of its Scientific Significance

Historically, chloroauric acid has been intrinsically linked to the chemistry of gold. Its preparation method involves dissolving gold metal in aqua regia, a mixture of concentrated nitric and hydrochloric acids, a process known for centuries. wikipedia.orgsciencemadness.org This reaction converts gold into the water-soluble tetrachloroaurate(III) anion, [AuCl₄]⁻. wikipedia.orgwikipedia.org For a long time, its primary applications were in the electrolytic purification and recovery of gold, where it serves as a key intermediate. wikipedia.orgpw.live It was also used in analytical chemistry for the microanalysis of certain elements and in applications like creating cranberry glass, where it imparts a distinct red color. pw.livecymitquimica.com

The evolution of its scientific importance took a significant leap with the advent of nanotechnology. While its role as a source of gold ions was well-established, the ability to control its reduction to form precisely sized metallic clusters opened up new frontiers. pw.live The transition from a bulk chemical used in refining and toning to a fundamental building block in nanoscience marks the most significant evolution in its application.

Contemporary Research Landscape and Interdisciplinary Relevance

In modern research, chloroauric acid hydrate (B1144303) is indispensable, primarily as the go-to precursor for synthesizing gold nanoparticles (AuNPs). lookchem.comhonrel.comsigmaaldrich.com The ability to produce AuNPs with tailored sizes, shapes, and surface properties by adjusting synthesis conditions has made it a cornerstone of nanotechnology. honrel.comutp.edu.my The reduction of chloroauric acid is achieved through various methods, with the citrate (B86180) reduction method being one of the most well-documented for its reproducibility. acs.orgpubcompare.ai In this process, agents like sodium citrate or tannic acid not only reduce the gold ions but also act as stabilizing agents for the resulting colloidal nanoparticles. scirp.orgd-nb.info

The interdisciplinary relevance of chloroauric acid hydrate is vast, stemming from the unique properties of the gold nanoparticles derived from it. These applications span numerous fields:

Catalysis : Gold nanoparticles synthesized from chloroauric acid exhibit high catalytic activity. lookchem.comsigmaaldrich.com They are used as catalysts in a variety of chemical reactions, including selective oxidation and hydrogenation processes, which are crucial in the chemical industry. honrel.comcatalysis.blog The high surface-area-to-volume ratio of AuNPs makes them highly efficient catalysts. catalysis.blog

Nanotechnology and Materials Science : Chloroauric acid is used to create gold nanostructures for applications in electronics and materials science. honrel.comscirp.org These include the production of conductive films for electronic devices and gold coatings for mirrors and lenses. riyngroup.comtestbook.com Research focuses on controlling the synthesis parameters, such as the concentration of chloroauric acid and reducing agents, to fine-tune the size and properties of the resulting nanoparticles for specific functions. acs.orgscirp.org For instance, studies have shown that the initial concentration of chloroauric acid has a marked impact on the final diameter of the synthesized gold nanoparticles. scirp.org

Electronics : The compound is utilized in gold plating for electronic components, such as connectors and printed circuit boards, due to gold's excellent conductivity and resistance to corrosion. riyngroup.comtestbook.com

The ongoing research continues to explore new methods for nanoparticle synthesis, such as green synthesis using plant extracts, and expands the application of AuNPs into novel areas of materials science and engineering. taylorandfrancis.comscience.gov

Data Tables

Below are interactive data tables summarizing key properties of Chloroauric Acid Hydrate and research findings related to its use in nanoparticle synthesis.

Table 1: Physicochemical Properties of Chloroauric Acid and its Hydrates

| Property | Value | References |

| Chemical Formula | H[AuCl₄] | wikipedia.org |

| Molar Mass (Anhydrous) | 339.785 g/mol | wikipedia.org |

| Molar Mass (Trihydrate) | 393.833 g/mol | wikipedia.org |

| Molar Mass (Tetrahydrate) | 411.85 g/mol | wikipedia.org |

| Appearance | Orange-yellow needle-like crystals | wikipedia.orgpw.live |

| Density | 3.9 g/cm³ (anhydrous) | wikipedia.orgsciencemadness.org |

| Melting Point | 254 °C (decomposes) | wikipedia.orgsciencemadness.org |

| Solubility in Water | 350 g / 100 g of H₂O | wikipedia.org |

| Solubility (Other) | Soluble in alcohol, esters, ethers, ketones | wikipedia.orggeeksforgeeks.org |

Table 2: Research Findings on Gold Nanoparticle (AuNP) Synthesis This table presents data from a study on the effect of the molar ratio of Trisodium Citrate to Chloroauric Acid and reaction time on the resulting nanoparticle size.

| Ratio of Trisodium Citrate to Chloroauric Acid | Reaction Time (minutes) | Average AuNP Diameter (nm) | Standard Deviation (nm) | Reference |

| 1.5 : 1 | 10 | 33.08 | 1.7 | acs.org |

| 1.875 : 1 | 10 | 17.76 | 0.75 | acs.org |

| 1.875 : 1 | 70 | 21.02 | 0.87 | acs.org |

属性

CAS 编号 |

16961-25-4 |

|---|---|

分子式 |

AuCl4H7O3 |

分子量 |

393.8 g/mol |

IUPAC 名称 |

gold(3+);trichloride;trihydrate;hydrochloride |

InChI |

InChI=1S/Au.4ClH.3H2O/h;4*1H;3*1H2/q+3;;;;;;;/p-3 |

InChI 键 |

XYYVDQWGDNRQDA-UHFFFAOYSA-K |

物理描述 |

Solid; [Sigma-Aldrich MSDS] |

产品来源 |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of Chloroauric Acid Hydrate

Traditional and Modern Preparation Routes

The synthesis of chloroauric acid hydrate (B1144303), a pivotal precursor in gold chemistry, has evolved from traditional methods to more refined and environmentally conscious modern techniques. These methodologies are primarily centered on the oxidation and dissolution of metallic gold into the tetrachloroaurate(III) anion ([AuCl₄]⁻).

Mechanistic Analysis of Aqua Regia Dissolution of Gold

The oldest and most widely known method for dissolving gold is through the use of aqua regia, a freshly prepared mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl), typically in a 1:3 molar ratio. quora.comwikipedia.org Neither acid can dissolve gold independently. The efficacy of aqua regia lies in a synergistic interaction where each acid performs a distinct role. quora.comstackexchange.com

Au(s) + HNO₃(aq) + 4 HCl(aq) → HAuCl₄ + NO(g) + 2 H₂O(l) wikipedia.orggoogle.com

To obtain solid chloroauric acid, the excess aqua regia is boiled off, and any remaining nitric acid is removed by repeatedly adding and evaporating hydrochloric acid. wikipedia.orgstackexchange.com A significant drawback of this method is the production of toxic nitrogen oxide gases and the difficulty in completely removing nitric acid impurities, which can affect the purity of the final product. google.com

Electrochemical Synthesis Pathways

Electrochemical methods offer an alternative route to chloroauric acid, avoiding the use of strong oxidizing acids like nitric acid. One such pathway involves the electrolysis of gold metal in a hydrochloric acid solution. wikipedia.org In this process, gold serves as the anode, which is oxidized and dissolves into the electrolyte to form the [AuCl₄]⁻ anion.

A more recent development is the use of alternating current (AC) electrolysis with gold electrodes in an alkali halide salt solution, such as potassium chloride (KCl). elsevierpure.comoup.com This method is considered more environmentally friendly as it avoids the use of strong acids altogether. elsevierpure.comoup.com The process yields a solution of chloroauric acid that can be directly used in subsequent applications like the synthesis of gold nanoparticles. elsevierpure.com

Hydrogen Peroxide-Hydrochloric Acid (H₂O₂-HCl) Methodologies

A safer and less polluting alternative to the aqua regia method is the dissolution of gold in a mixture of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl). google.comresearchgate.net In this process, hydrogen peroxide acts as the oxidizing agent in the acidic medium provided by the hydrochloric acid. google.com The reaction proceeds as follows:

2Au + 3H₂O₂ + 8HCl → 2HAuCl₄ + 6H₂O google.com

This method is advantageous as the primary byproduct is water, making it a more environmentally benign process. google.com Research has shown that with optimal conditions, such as a reaction temperature of 100°C and specific molar ratios of reactants, a 100% dissolution of gold can be achieved in as little as 20 minutes. researchgate.net The resulting chloroauric acid can then be crystallized from the solution. researchgate.net

Molecular Chlorine-Mediated Synthesis

Direct synthesis using molecular chlorine (Cl₂) offers a straightforward route to high-purity and highly stable aqueous solutions of chloroauric acid. mdpi.comresearchgate.net This method involves bubbling chlorine gas through purified water containing metallic gold. mdpi.comresearchgate.net The reaction is quantitative and proceeds at a reasonable rate at a temperature of around 50°C. mdpi.comresearchgate.net

The chemical equation for this reaction is:

2Au + 3Cl₂ + 2HCl → 2HAuCl₄ bris.ac.uk

A key advantage of this technique is that the resulting solution can often be used directly for applications like gold nanoparticle synthesis without the need for cumbersome purification steps to remove residual acids, as is common with the aqua regia method. mdpi.comresearchgate.net Solutions produced via this route have demonstrated excellent long-term stability, showing no signs of decomposition back to metallic gold for over a year. mdpi.comresearchgate.net

Interactive Data Table: Comparison of Chloroauric Acid Synthesis Methods

| Synthesis Method | Oxidizing Agent | Byproducts | Purity/Stability | Environmental Impact |

| Aqua Regia | Nitric Acid (HNO₃) | Nitrogen Oxides (NOx), Water | Purity can be affected by residual HNO₃. google.com | High (toxic gas evolution). google.com |

| Electrochemical | Electric Current | Hydrogen Gas (H₂) wikipedia.org | High purity. | Low (avoids strong acids). elsevierpure.comoup.com |

| H₂O₂-HCl | Hydrogen Peroxide (H₂O₂) | Water google.com | High purity. | Low (water is the main byproduct). google.comresearchgate.net |

| Molecular Chlorine | Chlorine Gas (Cl₂) | None specified | High purity and stability. mdpi.comresearchgate.net | Moderate (requires handling of chlorine gas). |

Factors Influencing Purity and Solution Stability

The purity and stability of chloroauric acid hydrate and its solutions are critical for its application, particularly in fields like nanotechnology and catalysis. honrel.com Several factors can influence these properties.

Solutions of chloroauric acid can be unstable and prone to hydrolysis or reduction back to metallic gold unless maintained under specific conditions. mdpi.combris.ac.uk Key factors for maintaining stability include a low pH (typically below 4) and the presence of excess chloride ions in the solution. mdpi.com The chloride ions help to stabilize the [AuCl₄]⁻ complex.

The purity of the final product is heavily dependent on the synthesis method employed. For instance, in the aqua regia method, the presence of residual nitric acid is a common issue that can impact the purity. google.com Conversely, methods like the molecular chlorine synthesis are noted for producing solutions of high purity and exceptional long-term stability. mdpi.comresearchgate.net Chloroauric acid is also highly hygroscopic, meaning it readily absorbs moisture from the air, which must be considered during storage and handling to maintain its integrity. honrel.comnbinno.com

Green Chemistry Approaches in Chloroauric Acid Hydrate Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly or "green" methods for chemical synthesis. In the context of chloroauric acid production, this involves moving away from hazardous reagents and minimizing waste.

The hydrogen peroxide-hydrochloric acid method is often cited as a greener alternative to the traditional aqua regia process. researchgate.net This is because its primary byproduct is water, and it avoids the generation of toxic nitrogen oxide fumes. google.com

Electrochemical synthesis, particularly using AC electrolysis in neutral salt solutions like potassium chloride, represents another significant advancement in green chemistry for this compound. oup.comresearchgate.net This approach completely eliminates the need for strong, corrosive acids such as nitric or hydrochloric acid, thereby providing a much safer and more environmentally benign production route. oup.comresearchgate.net These green methods not only reduce environmental impact but can also lead to higher purity products by avoiding difficult-to-remove contaminants. atamanchemicals.com

Mechanistic Studies of Gold Nanomaterial Formation from Chloroauric Acid Hydrate Precursors

Reduction Kinetics and Nucleation-Growth Mechanisms of Gold Nanoparticles (AuNPs)

The synthesis of gold nanoparticles (AuNPs) from chloroauric acid involves the reduction of Au³⁺ ions to neutral gold atoms, which then aggregate to form nanoparticles. The choice of reducing agent is a critical factor that dictates the reaction kinetics and the ultimate size and shape of the resulting nanoparticles.

Citrate (B86180) Reduction Pathways and Reaction Order Analysis

The Turkevich method, which employs sodium citrate as a reducing agent, is a widely used technique for synthesizing spherical gold nanoparticles. nanopartz.comumaine.edu In this process, citrate ions act as both the reducing agent and a capping agent to stabilize the newly formed nanoparticles. nanopartz.comumaine.edu The reaction is typically initiated by heating a solution of chloroauric acid to boiling and then adding a solution of sodium citrate. unp.edu.ar This leads to a color change in the solution, indicating the formation of AuNPs. wisc.edu

The size of the resulting gold nanoparticles is inversely proportional to the concentration of sodium citrate; higher concentrations lead to smaller particles due to a faster nucleation rate. nanopartz.com The reaction is also sensitive to pH, with a decrease in pH over time leading to an increase in the size of the AuNPs. acs.org

Borohydride (B1222165) and Other Reducing Agent Mechanisms

Sodium borohydride is a strong reducing agent that can also be used to synthesize gold nanoparticles from chloroauric acid. blucher.com.brmdpi.com Unlike the citrate method, the borohydride reduction is typically carried out at room temperature. beloit.edu The reaction is much faster than the citrate reduction, leading to the rapid formation of small, spherical nanoparticles. nanocon.eu The mechanism involves the reduction of Au³⁺ ions to metallic gold by borohydride ions. beloit.edu

The general reaction can be represented as: 4 Au³⁺ + 3 BH₄⁻ + 9 OH⁻ → 4 Au⁰ + 3 B(OH)₃ + 6 H₂ beloit.edu

Other reducing agents that can be employed in the synthesis of gold nanoparticles include ascorbic acid and hydrazine (B178648). mdpi.com The choice of reducing agent influences the size, shape, and stability of the resulting nanoparticles. mdpi.com For instance, the use of a strong reducing agent like sodium borohydride generally results in smaller nanoparticles compared to a weaker reducing agent like sodium citrate. blucher.com.br

| Reducing Agent | Typical Reaction Conditions | Resulting Nanoparticle Characteristics |

| Sodium Citrate | Boiling aqueous solution | Spherical, size depends on citrate concentration |

| Sodium Borohydride | Room temperature | Small, spherical |

| Ascorbic Acid | Varies | Can produce various shapes |

| Hydrazine | Varies | Can be used to control particle size |

Plant Extract-Mediated Bioreduction and Stabilization

A greener approach to gold nanoparticle synthesis involves the use of plant extracts as both reducing and stabilizing agents. sciepublish.com This method is environmentally friendly, cost-effective, and avoids the use of toxic chemicals. ijcps.org Various plant extracts, such as those from Camellia sinensis (tea) and Bougainvillea glabra, have been successfully used to synthesize AuNPs. ijcps.orgresearchgate.net

The phytochemicals present in the plant extracts, such as polyphenols, flavonoids, and alkaloids, are responsible for the reduction of Au³⁺ ions to Au⁰. sciepublish.comijcps.org These biomolecules also act as capping agents, adsorbing onto the surface of the nanoparticles and preventing their aggregation. sciepublish.com The reaction kinetics and the characteristics of the synthesized nanoparticles are influenced by factors such as the concentration of the plant extract, the reaction temperature, and the pH of the medium. ijcps.org For instance, higher reaction temperatures generally lead to a faster reduction rate and the formation of smaller nanoparticles. researchgate.net

The bioreduction process offers a sustainable alternative to conventional chemical synthesis methods, with the potential for producing nanoparticles with unique properties for various applications.

Role of Hydrazine Hydrate (B1144303) in Nanoparticle Formation

Hydrazine and its derivatives can be utilized as potent reducing agents in the synthesis of gold nanoparticles from chloroauric acid. mdpi.combris.ac.uk The molar ratio of hydrazine to the gold precursor is a key parameter that allows for the control of the final nanoparticle size. acs.org An increase in this ratio generally leads to a higher rate of nucleation and the formation of a larger number of smaller nanoparticles. acs.org

The mechanism of reduction by hydrazine involves the transfer of electrons from the hydrazine molecule to the Au(III) ions, resulting in the formation of metallic gold. Hydrazine can also chemisorb onto the surface of the gold nanoparticles, acting as a stabilizing agent and preventing particle-particle coagulation. acs.org The kinetics of this reaction have been studied, and models such as the Watzky-Finke model have been applied to describe the nucleation and autocatalytic growth stages. researchgate.net

Photochemical Synthesis Mechanisms and Control

Photochemical methods offer a versatile and efficient route for the synthesis of gold nanoparticles with controlled morphologies and properties. aidic.itresearchgate.net This approach involves the use of light, typically UV irradiation, to initiate the reduction of chloroauric acid in the presence of a photosensitizer or a photoreducing agent. aidic.it

A proposed two-stage mechanism for photochemical synthesis involves:

Reduction of gold ions: Gold ions are reduced to their metallic state to form nanoparticle seeds. aidic.it

Growth of nanorods: The initial seeds then grow into nanorods or other anisotropic shapes. aidic.it

The morphology of the resulting nanoparticles can be controlled by adjusting various experimental parameters. For example, the concentration of chloroauric acid can influence the geometry of the nanoparticles, with higher concentrations favoring the formation of spherical particles. aidic.itresearchgate.net The irradiation time also plays a crucial role; increasing the irradiation time can lead to a blue shift in the longitudinal band of the absorption spectrum, indicating changes in nanoparticle geometry. aidic.it The presence of other species, such as silver nitrate, can be used to promote the formation of anisotropic nanostructures like nanorods. aidic.it

Influence of Reaction Parameters on Nanomaterial Morphology and Size Distribution

The morphology and size distribution of gold nanomaterials synthesized from chloroauric acid hydrate are highly sensitive to various reaction parameters. Careful control of these parameters is essential for producing nanoparticles with desired properties for specific applications.

Key parameters that influence the final characteristics of the gold nanoparticles include:

pH of the reaction medium: The pH affects the rate of reduction and the stability of the nanoparticles. researchgate.net In citrate reduction, slight fluctuations in pH can significantly impact the concentration of the synthesized AuNPs. nih.gov Generally, more monodisperse and smaller nanoparticles are obtained in neutral or slightly basic conditions. acs.orgresearchgate.net For instance, in green synthesis using plant extracts, an increase in pH has been shown to facilitate a reduction in nanoparticle size. nih.gov

Temperature: Temperature influences the kinetics of both nucleation and growth. researchgate.net In the Turkevich method, higher temperatures promote the formation of smaller nanoparticles by increasing the nucleation rate. researchgate.net However, the effect of temperature can be complex and may depend on the specific synthesis method.

Concentration of reactants: The ratio of the reducing agent to the chloroauric acid precursor is a critical factor in determining the size of the nanoparticles. researchgate.net In the citrate reduction method, a higher citrate-to-gold ratio generally leads to the formation of smaller nanoparticles. libretexts.org Similarly, the concentration of the gold precursor itself can affect the final morphology. aidic.it

Presence of capping and stabilizing agents: Capping agents play a crucial role in preventing the aggregation of nanoparticles and controlling their growth. The type and concentration of the capping agent can influence the final size, shape, and stability of the nanoparticles. For example, in plant-extract-mediated synthesis, the biomolecules present in the extract act as both reducing and capping agents. sciepublish.com

The following table summarizes the general effects of these parameters on the size of gold nanoparticles:

| Parameter | Effect on Nanoparticle Size |

| pH | Increasing pH generally leads to smaller nanoparticles. nih.gov |

| Temperature | Increasing temperature often results in smaller nanoparticles. researchgate.net |

| Reducing Agent Concentration | Higher concentration of reducing agent typically produces smaller nanoparticles. nanopartz.com |

| Chloroauric Acid Concentration | Higher concentration can lead to larger or irregularly shaped nanoparticles. nanocon.eu |

By carefully manipulating these reaction parameters, it is possible to tailor the synthesis of gold nanoparticles with specific sizes and shapes, thereby controlling their unique optical, electronic, and catalytic properties.

pH-Dependent Reactivity and its Impact on Geometry and Dispersity

The pH of the reaction medium is a critical determinant in the reduction of chloroauric acid, profoundly influencing the reactivity of the precursor and the resulting geometry and dispersity of the gold nanoparticles (AuNPs). The pH affects both the oxidation state of the gold species and the efficacy of the reducing and stabilizing agents. nih.gov

In the widely used citrate reduction method, the pH of the solution plays a significant role in the final nanoparticle characteristics. nih.gov Studies have shown a direct, linear correlation between the pH of the synthesis medium and the concentration of the AuNPs produced; a decrease in pH from 5.3 to 4.7 can reduce the reaction yield by approximately 46%. nih.gov This is attributed to the adverse effect of excess protons on the oxidation of citrate and its ability to adsorb onto the gold surface to form a stabilizing layer. nih.gov Optimal conditions for producing highly monodisperse, spherical AuNPs are often found at pH values greater than 6. nih.govacs.org By carefully controlling the ratio of trisodium citrate to chloroauric acid, or by adding a base like sodium hydroxide, the pH can be adjusted to achieve near-neutral conditions (pH 6.5–7.5), which favor the formation of uniform nanoparticles. nih.govnih.gov

The geometry of the nanoparticles is also strongly pH-dependent. Acidic conditions (pH 3-5) tend to promote the formation of anisotropic shapes, such as nanorods, which exhibit two distinct surface plasmon resonance bands. researchgate.netresearchgate.net In contrast, basic conditions (pH 9) exclusively yield spherical nanoparticles (nanospheres). researchgate.net At neutral pH, a mixture of both nanospheres and nanorods can coexist. researchgate.netresearchgate.net This control over geometry is crucial, as the shape of the nanoparticle dictates its optical and electronic properties.

| pH Range | Predominant Geometry | Typical Dispersity | Reference |

|---|---|---|---|

| Acidic (e.g., 3-5) | Nanorods | Anisotropic shapes | researchgate.netresearchgate.net |

| Near-Neutral (e.g., 6.5-7.5) | Spheres | Uniform, monodisperse | nih.govnih.gov |

| Basic (e.g., 9) | Spheres | Exclusively spherical | researchgate.net |

Temperature Effects on Particle Size and Reaction Rate

Temperature is a key thermodynamic parameter that influences both the kinetics of the reduction reaction and the subsequent nucleation and growth of gold nanoparticles. Generally, higher temperatures accelerate the rate of chloroauric acid reduction, leading to a faster formation of gold atoms. acs.org This increased rate of atom formation typically enhances the nucleation rate, where more nuclei are formed simultaneously. mdpi.com Consequently, the available gold precursor is distributed among a larger number of seeds, resulting in the formation of smaller and more uniform nanoparticles. acs.orgmdpi.com For instance, one study found that raising the synthesis temperature from 291.15 K to 328.15 K decreased the average particle size from 14.44 nm to 9.58 nm. mdpi.com

However, the effect of temperature on particle size is not universal and can depend on the specific synthesis method. In some cases, particularly with different reducing agents or in microfluidic systems, increasing the temperature can lead to larger particles and a broader size distribution. mdpi.com One study observed that increasing the temperature from 23 °C to 80 °C resulted in an increase in the mean particle diameter from 12.1 nm to 13.7 nm and a 65% increase in the coefficient of variation. mdpi.com In microemulsion-based syntheses, higher temperatures can increase the fusion efficiency of micelles, which facilitates particle growth and leads to larger nanoparticles. acs.orgresearchgate.net

Furthermore, post-synthesis thermal treatment (annealing) of nanoparticles also significantly alters their structure. At elevated temperatures, mechanisms like Ostwald ripening (where larger particles grow at the expense of smaller ones) and coalescence (merging of particles) become dominant, leading to a substantial increase in average particle size. acs.orgnih.gov

| Synthesis Method | Temperature Change | Observed Effect on Particle Size | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Citrate Reduction | Increase (e.g., 291 K to 328 K) | Decrease | Increased nucleation rate | mdpi.com |

| Microfluidics | Increase (23 °C to 80 °C) | Increase | Wider size distribution attributed to synthesis conditions | mdpi.com |

| Microemulsion | Increase | Increase | Increased fusion efficiency of micelles | acs.orgresearchgate.net |

| Thermal Annealing | Increase (e.g., 400 °C to 800 °C) | Increase | Coalescence and Ostwald ripening | acs.org |

Precursor Concentration and Reductant Ratio Optimization

The initial concentration of the chloroauric acid precursor and the molar ratio of the reductant to the precursor are fundamental parameters for controlling the size, concentration, and even the shape of the resulting gold nanoparticles. Increasing the concentration of chloroauric acid generally leads to a higher reaction rate. nih.gov

The effect of precursor concentration on particle size can be complex. In some systems, increasing the chloroauric acid concentration from 0.01 mM to 1 mM resulted in a progressive increase in nanoparticle diameter, reaching up to 30 nm. nih.gov However, other studies have observed a different pattern, where increasing the HAuCl4 concentration below a certain threshold (e.g., 1 mM) leads to smaller particles, while concentrations above this threshold result in larger particles. scirp.org The concentration can also influence the geometry; an increase in chloroauric acid concentration has been shown to decrease the yield of nanorods in photochemical synthesis. researchgate.netresearchgate.net

The ratio of the reducing agent to the gold precursor is equally critical. In the citrate reduction method, this ratio directly influences the final pH of the solution and the availability of citrate ions to act as both a reductant and a capping agent. nih.govacs.org A systematic variation of the trisodium citrate to tetrachloroauric acid ratio revealed that an optimal ratio (e.g., 1.875:1) could produce the most monodisperse nanoparticles, highlighting the need for careful optimization to balance nucleation and growth processes. nih.gov Insufficient reductant can lead to incomplete reaction, while an excessive amount can affect the ionic strength and stability of the final colloid.

| HAuCl₄ Concentration Range | Effect on Particle Size | Effect on Geometry | Reference |

|---|---|---|---|

| 0.01 mM to 1 mM | Increase in diameter | Not specified | nih.gov |

| Below 1 mM | General decrease | Not specified | scirp.org |

| Above 1 mM | General increase | Not specified | scirp.org |

| 1.5 mM to 7.5 mM (Photochemical) | Not specified | Decreased amount of nanorods | researchgate.netresearchgate.net |

Influence of Stirring and Mixing Dynamics

The hydrodynamics of the reaction environment, primarily controlled by stirring and mixing, play a crucial role in achieving homogeneity and ensuring the synthesis of nanoparticles with a narrow size distribution. The primary goal of efficient mixing is to rapidly and uniformly distribute the reducing agent into the chloroauric acid solution. This ensures that nucleation occurs simultaneously throughout the reaction vessel, a condition known as a "burst" of nucleation, which is essential for producing monodisperse nanoparticles.

Inadequate or slow mixing can create localized areas of high supersaturation, leading to uncontrolled and heterogeneous nucleation. This results in nanoparticles forming at different times and growing to different sizes, yielding a polydisperse product. Many synthesis protocols explicitly call for "vigorous" or "drastic" stirring to mitigate these effects. nih.gov

In more controlled systems like flow reactors, the mixing dynamics are precisely managed. Complete mixing of the aqueous reagents is a prerequisite for reproducible synthesis. researchgate.net The rate of mixing itself can be a controlling factor. It has been noted that at very high reagent addition rates, the finite rate of mixing can act to suppress nucleation, influencing the final particle size. acs.orgresearchgate.net Therefore, the dynamics of mixing are not merely a practical consideration but a key parameter that governs the balance between nucleation and growth, ultimately impacting the quality and uniformity of the synthesized gold nanoparticles.

Role of Stabilizing and Capping Agents in Controlling Particle Evolution

Stabilizing and capping agents are indispensable components in the synthesis of gold nanoparticles, as they prevent irreversible aggregation and control the growth process, thereby defining the final size, shape, and surface properties of the particles. mdpi.comfrontiersin.org These agents, which can include small molecules, polymers, or surfactants, adsorb onto the nanoparticle surface as it forms. mdpi.comresearchgate.net

The primary function of these agents is to provide a repulsive force between particles that counteracts the attractive van der Waals forces. This can be achieved through two main mechanisms:

Electrostatic Stabilization : The agent provides a surface charge, creating an electrical double layer around each particle. The repulsion between these layers prevents particles from aggregating. Citrate is a classic example, providing a negative charge to the AuNP surface. mdpi.com

Steric Stabilization : The agent, typically a long-chain polymer like poly(ethylene glycol) (PEG) or poly(vinylpyrrolidone) (PVP), forms a protective layer around the particle that physically prevents close approach. mdpi.comnih.gov

The choice and concentration of the capping agent can directly influence particle size. For instance, a higher concentration of the amino acid histidine, acting as a capping agent, was found to produce smaller AuNPs by more effectively preventing aggregation during growth. frontiersin.org The nature of the capping agent also directs the nanoparticle's subsequent interactions with its environment and affects its physicochemical properties, such as its redox potential. semanticscholar.orgacs.org The binding strength of the ligand to the gold surface is also critical; weakly adsorbed ligands may allow for particle fusion or restructuring, while strongly bound ligands provide a more robust and permanent coating. nih.gov

| Agent | Type of Stabilization | Primary Role / Effect | Reference |

|---|---|---|---|

| Trisodium Citrate | Electrostatic | Acts as both reducing and capping agent; provides negative surface charge. | mdpi.com |

| Poly(ethylene glycol) (PEG) | Steric | Forms a protective barrier, increases biocompatibility. | researchgate.netnih.gov |

| Poly(vinylpyrrolidone) (PVP) | Steric | Provides steric hindrance to prevent agglomeration. | nih.govresearchgate.net |

| Polysaccharides (e.g., gellan, pectin) | Electrostatic/Steric | Natural polymers that act as both reducing and stabilizing agents. | researchgate.netnih.gov |

| Thiols (e.g., mercaptobenzoic acid) | Covalent | Form strong Au-S bonds, creating robust self-assembled monolayers. | acs.org |

Ionic Strength and Electrolyte Effects on Nanoparticle Assembly

The stability of colloidal gold nanoparticles is highly sensitive to the ionic strength of the surrounding medium. The behavior of electrostatically stabilized nanoparticles in an electrolyte solution is well-described by the Derjaguin–Landau–Verwey–Overbeek (DLVO) theory. nih.govum.es This theory models the net interaction between particles as a balance between attractive van der Waals forces and repulsive electrostatic forces originating from the electrical double layer at the particle surface. nih.govrsc.org

Adding electrolytes (salts) to the colloidal suspension introduces ions that screen the surface charges on the nanoparticles. This compresses the electrical double layer, reduces the electrostatic repulsion, and allows the attractive van der Waals forces to dominate, leading to particle aggregation. nih.gov Below a certain salt level, known as the critical coagulation concentration (CCC), the repulsion is sufficient to maintain a stable dispersion. um.es However, exceeding this concentration causes rapid and often irreversible aggregation. nih.gov For example, citrate-stabilized AuNPs have been shown to be stable in salt concentrations below 50 mM, with higher concentrations inducing aggregation. nih.gov

The process of salt-induced aggregation can follow different kinetic pathways, such as slow, reaction-limited cluster aggregation (RLCA) at low salt concentrations, or fast, diffusion-limited cluster aggregation (DLCA) above the CCC. um.es It is also noteworthy that at very high ionic strengths (e.g., >100 mM), typical of biological systems, the classical DLVO theory may be insufficient. Under these conditions, specific ion effects can become significant, and electrostatic interactions can paradoxically lead to the formation of metastable nanoparticle dimers bridged by counter-ions. nih.gov

| Salt Concentration | Effect on Electrical Double Layer | Net Interparticle Force | Colloidal Stability | Reference |

|---|---|---|---|---|

| Low (< 50 mM) | Extended | Repulsion dominates | Stable | nih.gov |

| High (> CCC) | Compressed | Attraction dominates | Unstable (Aggregation) | um.es |

Reagent Addition Rate Control

The rate at which the reducing agent is introduced to the chloroauric acid solution is a powerful kinetic parameter that can be used to tune the final size of the gold nanoparticles. acs.orgresearchgate.net The addition rate directly influences the concentration of gold atoms being formed at any given time, which in turn affects the balance between the nucleation of new particles and the growth of existing ones.

Research has shown that the final particle size can exhibit a minimum as the reagent addition rate is varied. acs.orgresearchgate.net This can be explained by considering the two extremes:

Slow Addition Rate : At a very slow rate, the concentration of gold atoms may not reach the high level of supersaturation required for a burst of nucleation. This leads to a reduced extent of nucleation, where fewer particles are formed, and they subsequently grow to a larger size. researchgate.net

Fast Addition Rate : A very rapid addition aims to achieve homogeneous supersaturation quickly. However, if the addition is faster than the rate of mixing, it can lead to localized high concentrations and heterogeneous nucleation. This can suppress the formation of a uniform population of nuclei, also impacting the final size distribution. acs.orgresearchgate.net

By carefully controlling the addition rate, it is possible to manipulate the nucleation and growth phases to target a specific particle size. A controlled, slow addition of reagents can limit the nucleation rate, which is a strategy sometimes employed to produce smaller nanoparticles. researchgate.net This parameter provides an additional level of control over the synthesis process, complementing other factors like temperature and concentration.

Formation of Anisotropic Gold Nanostructures (e.g., Nanorods, Nanostars)

The departure from spherical nanoparticle morphology to anisotropic shapes like nanorods and nanostars introduces more complex plasmonic properties, which are highly dependent on the structure's geometry. uni-hamburg.de The synthesis of these structures from chloroauric acid hydrate involves carefully controlled reaction conditions that break the symmetry of the crystal growth.

Gold Nanorods: The most prevalent method for synthesizing gold nanorods (AuNRs) is the seed-mediated growth approach. frontiersin.org This process begins with the synthesis of small, spherical gold "seeds," typically 1–5 nm in diameter. nih.gov These seeds are formed by the rapid reduction of chloroauric acid (HAuCl₄) by a strong reducing agent like sodium borohydride (NaBH₄) in the presence of a stabilizing agent such as cetyltrimethylammonium bromide (CTAB). nih.govrsc.org

The subsequent growth phase occurs in a separate solution containing more chloroauric acid, a weak reducing agent like ascorbic acid, and a high concentration of CTAB. frontiersin.orgnih.gov Crucially, silver nitrate (AgNO₃) is often added to direct the anisotropic growth. nih.gov The CTAB forms a bilayer micellar structure around the gold seeds, which is believed to restrict growth on certain crystal facets while allowing preferential growth along a single axis. The ascorbic acid is not strong enough to reduce Au³⁺ to Au⁰ on its own but can reduce the Au³⁺ to Au¹⁺ and then deposit Au⁰ onto the existing gold seeds, leading to the elongation of the particles into rods. frontiersin.orgrsc.org The presence of silver ions is thought to involve an underpotential deposition on specific facets of the gold seeds, further promoting directional growth. acs.org

Key Parameters in Gold Nanorod Synthesis

| Parameter | Role | Typical Reagents |

|---|---|---|

| Gold Precursor | Source of gold atoms | Chloroauric acid (HAuCl₄) |

| Seed Particles | Nucleation sites for rod growth | Small gold nanoparticles |

| Surfactant | Directs anisotropic growth | Cetyltrimethylammonium bromide (CTAB) |

| Reducing Agent | Reduces Au³⁺ to Au⁰ | Ascorbic Acid (weak), Sodium Borohydride (strong) |

| Growth Director | Promotes directional growth | Silver Nitrate (AgNO₃) |

Gold Nanostars: Gold nanostars (AuNSs) are another class of anisotropic nanoparticles characterized by a central core and multiple sharp branches or spikes. acs.org These tips lead to strong electromagnetic field enhancements, making them valuable for applications like surface-enhanced Raman scattering (SERS). acs.org

Synthesis of AuNSs can be achieved through both seed-mediated and one-pot methods. In a typical one-pot synthesis, chloroauric acid is reduced by a mild reducing agent, such as ascorbic acid, in the presence of a surfactant or capping agent. acs.org Similar to nanorod synthesis, silver ions (from AgNO₃) can be used as a shape-directing agent to promote the formation of spikes. acs.org The concentration of reactants like chloroauric acid and the reducing agent can be adjusted to control the size and morphology of the resulting nanostars. rsc.org Some methods utilize stabilizing agents like polyvinylpyrrolidone (PVP) or various surfactants to control the growth process. acs.org The mechanism involves the initial formation of a core, followed by the preferential deposition of gold atoms onto specific crystallographic facets, leading to the growth of sharp tips. mdpi.com

Self-Assembly and Interfacial Formation of Gold Nanostructures

The spontaneous organization of individual gold nanoparticles into larger, ordered structures is a powerful bottom-up approach to creating functional materials. This self-assembly can be driven by various interactions and can occur at interfaces, such as the air-liquid interface, leading to the formation of thin films and other complex architectures.

A notable example of interfacial assembly is the formation of chemically synthesized nanoporous gold films (cNPGFs) at the liquid/air interface. rsc.orgrsc.org This process begins with the reduction of chloroauric acid to form gold nanoparticle (AuNP) building blocks. rsc.org In a specific method, 2-(N-morpholino)ethanesulfonic acid (MES) is used as a multifunctional agent that serves to reduce the gold precursor, act as a pH buffer, and function as a protective agent for the newly formed AuNPs. rsc.orgrsc.org

The formation of the continuous nanoporous film is a chemically controlled process attributed to the destabilization of the AuNPs at the air-liquid interface. rsc.orgrsc.org Key chemical factors that control this assembly include:

Chloride Concentration and Ionic Strength: The addition of potassium chloride before the synthesis helps control the stability and ionic environment of the AuNP solution. rsc.orgrsc.org

Protonation: The addition of hydrochloric acid to the AuNP solution triggers the sintering of the nanoparticles into a continuous, long-range gold network. rsc.org

Temperature: The temperature of the system influences the kinetics of both nanoparticle formation and their subsequent assembly at the interface. rsc.orgrsc.org

By carefully manipulating these parameters, it is possible to reproducibly generate stable nanoporous gold films with high porosity. rsc.org

Factors Controlling Interfacial Assembly of Nanoporous Gold Films

| Controlling Factor | Influence on Formation |

|---|---|

| Temperature | Affects kinetics of assembly and final film structure. |

| Chloride Concentration | Modulates the stability of the initial gold nanoparticle colloid. rsc.org |

| Ionic Strength | Influences the electrostatic interactions between nanoparticles. rsc.org |

| Protonation (pH) | Triggers the sintering of nanoparticles into a continuous film. rsc.orgrsc.org |

Protective or capping agents are crucial in the synthesis and assembly of gold nanostructures. Their primary role is to adsorb to the surface of the nanoparticles, preventing uncontrolled aggregation and precipitation by providing steric or electrostatic stabilization. frontiersin.org In the context of forming nanoporous films, the protective agent's role is multifaceted.

MES, for instance, initially acts as a stabilizing agent for the AuNPs formed from the reduction of chloroauric acid. rsc.org However, the subsequent assembly into a film relies on the controlled destabilization of this colloid. This is where protonation plays a critical role. The addition of an acid, such as hydrochloric acid, alters the surface charge of the MES-capped nanoparticles. rsc.orgrsc.org This change in protonation state reduces the electrostatic repulsion between the particles, allowing them to aggregate and sinter at the air-liquid interface into a stable, porous film. The protonation/deprotonation reaction on the surface can be investigated as a function of pH, demonstrating that the surface charge is controllable. rsc.org The process highlights a delicate balance: the protective agent must be effective enough to allow for the formation of stable nanoparticle building blocks but also susceptible to chemical triggers (like a change in pH) that initiate the desired self-assembly process. rsc.orgrsc.org

Catalytic Activity and Reaction Mechanisms Involving Chloroauric Acid Hydrate

Homogeneous and Heterogeneous Catalysis Initiated by Chloroauric Acid Derivatives

The catalytic applications of chloroauric acid are broadly categorized into homogeneous and heterogeneous systems, depending on the phase of the active catalytic species relative to the reactants.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. Chloroauric acid itself, or complexes derived from it, can act as soluble catalysts. For instance, in the oxidative carbonylation of amines, HAuCl₄ is listed among several organic gold complexes that effectively catalyze the reaction in the solution phase. researchgate.net More commonly, HAuCl₄ is a starting material for synthesizing well-defined gold(I) and gold(III) organometallic complexes. These complexes, featuring ligands such as phosphines or N-heterocyclic carbenes (NHCs), exhibit high catalytic activity and selectivity due to the tunable electronic and steric properties conferred by the ligands. researchgate.net

Heterogeneous Catalysis: Chloroauric acid is a fundamental precursor for the synthesis of heterogeneous gold catalysts, most notably gold nanoparticles (AuNPs). dntb.gov.uawikipedia.org These solid-phase catalysts are highly valued in green chemistry due to their stability, ease of separation from the reaction mixture, and potential for recycling. The process typically involves the reduction of an aqueous solution of HAuCl₄ in the presence of a stabilizing agent or a solid support (e.g., metal oxides, polymers). wikipedia.orgnih.gov The resulting supported AuNPs possess a high surface area and unique electronic properties that make them highly active for various reactions, including oxidations and reductions. nih.govnih.gov For example, AuNPs generated from the in-situ reduction of chloroauric acid within a covalent organic polymer network have demonstrated excellent catalytic activity and recyclability in the reduction of nitrophenols. researchgate.net The interplay between these two catalytic modes is also significant; metallic nanoparticles can sometimes leach active soluble species into the reaction medium, creating a link between heterogeneous and homogeneous pathways. researchgate.net

Applications in Organic Transformations

Catalysts derived from chloroauric acid hydrate (B1144303) facilitate a diverse range of important organic reactions. The carbophilic nature of gold complexes, meaning their affinity for carbon-carbon multiple bonds, makes them particularly effective in activating alkynes, allenes, and alkenes toward nucleophilic attack. researchgate.net

Gold-based catalysts derived from chloroauric acid are renowned for their efficacy in selective oxidation reactions, a cornerstone of green chemistry. dntb.gov.ua Unlike many traditional oxidation catalysts that require harsh conditions and stoichiometric, often toxic, oxidants, gold catalysts can operate under milder conditions using environmentally benign oxidants like molecular oxygen or air. Supported gold nanoparticles are particularly active in this domain.

Key applications include:

Selective Oxidation of Alcohols: Pd-Au alloy nanoparticles, for which HAuCl₄ is a precursor, are active in the selective oxidation of alcohols to aldehydes and ketones in water at room temperature. researchgate.net

Oxidation of Sulfides: Gold(III) chloride hydrate has been noted as a catalyst for the selective oxidation of sulfides and thioethers. researchgate.net

CO Oxidation: The catalytic oxidation of carbon monoxide at low temperatures is a hallmark reaction for supported gold nanoparticles, critical for applications like air purification.

These processes are considered "green" because they often use sustainable oxidants, proceed with high selectivity (reducing waste), and utilize recyclable heterogeneous catalysts. nih.gov

Gold catalysts, originating from precursors like chloroauric acid, display a unique affinity for activating carbon-carbon triple bonds (alkynes) toward nucleophilic attack. researchgate.net This has led to a multitude of synthetic applications.

One of the most common gold-catalyzed transformations of alkynes is hydration , which typically yields ketones. organic-chemistry.org While traditional methods often require toxic mercury salts, gold catalysts provide a more benign alternative. libretexts.orgmasterorganicchemistry.com The reaction proceeds through the π-activation of the alkyne by a cationic gold species, making it susceptible to attack by water. The initial enol product then rapidly tautomerizes to the more stable ketone. libretexts.orgyoutube.com Gold(III) complexes have been shown to catalyze this reaction effectively under acid-free conditions. rsc.org

A specific research example highlights the formation of a catalytically active Au–(His)₂ complex from the reaction of chloroauric acid and histidine in aqueous microdroplets. researchgate.net This in-situ-formed catalyst was shown to be active in a reaction involving phenylacetylene (B144264) and indoline, demonstrating the formation of a complex pyrrolo[3,2,1-ij]quinolone product with a 44% yield. The study identified a key intermediate, [Au+2His+phenylactelyene+H]⁺, confirming the involvement of the alkyne in the catalytic cycle. researchgate.net

Carbonylation reactions, which involve the incorporation of a carbon monoxide (CO) molecule into an organic substrate, are fundamental for producing valuable chemicals like esters and amides. Gold catalysts derived from chloroauric acid have emerged as effective agents for these transformations.

Specifically, HAuCl₄ has been used as a catalyst for the oxidative carbonylation of amines to produce carbamates. researchgate.net In one study, the reaction was carried out at 200°C under 50 MPa of pressure. Using the related catalyst Au(PPh₃)Cl in the presence of PPh₃, a high conversion (97.2%) and selectivity (89%) were achieved, demonstrating performance comparable to traditional palladium catalysts. researchgate.net More recent advancements have focused on gold-catalyzed alkoxy-carbonylation of organohalides, which proceeds through a Au(I)/Au(III) redox cycle under mild conditions, showcasing the expanding scope of gold in carbonylation chemistry. chemrxiv.org

The asymmetric aldol (B89426) reaction is a powerful tool for constructing chiral β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. While early examples of direct asymmetric aldol reactions were dominated by proline and enzyme catalysis, transition metal catalysis has provided important alternatives. nih.gov

The pioneering work in gold-catalyzed asymmetric aldol reactions was demonstrated by Ito, Sawamura, and Hayashi, who used a chiral ferrocenylphosphine-gold(I) complex to catalyze the reaction between aldehydes and an isocyanoacetate. nih.gov Chloroauric acid serves as a common and essential precursor for synthesizing the chiral gold(I) complexes used in these reactions. wikipedia.org The catalytic cycle typically involves the formation of a chiral gold enolate, which then reacts with the aldehyde in an enantioselective manner. The design of the chiral ligand attached to the gold center is crucial for achieving high levels of stereocontrol. mdpi.com A synergistic dual catalytic system using both gold and iron has also been developed for regioselective crossed aldol reactions of alkynes with aldehydes, further expanding the utility of gold catalysis in this area. nih.gov

The hydration of nitriles to amides is an atom-economical transformation of significant industrial importance. While this reaction can be catalyzed by acids or bases, these methods often require harsh conditions and generate substantial waste. youtube.com Metal complexes offer a milder and more selective alternative. researchgate.net

Chloroauric acid has been shown to mediate the facile protic hydration of acetonitrile (B52724) to protonated acetamide. organic-chemistry.org This reaction highlights the ability of the gold center to act as a Lewis acid, activating the nitrile group toward nucleophilic attack by water. Supported gold catalysts are also highly effective for this transformation. A patented method describes the use of a supported gold catalyst, prepared from a chloroauric acid precursor, for the hydration of various aliphatic and aromatic nitriles to their corresponding amides at temperatures ranging from 30°C to 200°C. coconote.app This heterogeneous approach allows for easy separation and recycling of the catalyst, aligning with the principles of green chemistry.

Reduction of Nitroaromatic Compounds (e.g., 4-Nitrophenol)

Gold nanoparticles synthesized from chloroauric acid are highly effective catalysts for the reduction of nitroaromatic compounds, a reaction of significant environmental importance. The reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP) by a reducing agent like sodium borohydride (B1222165) (NaBH₄) is a model reaction often used to evaluate catalytic performance.

In the absence of a catalyst, the reduction of 4-nitrophenol with NaBH₄ is kinetically very slow due to a large activation energy barrier. However, upon the introduction of gold nanoparticles, the reaction proceeds rapidly. The catalytic mechanism is generally described by the Langmuir-Hinshelwood model. It involves the adsorption of both reactants—the borohydride ions (BH₄⁻) and the 4-nitrophenolate (B89219) ions—onto the surface of the gold nanoparticles. The nanoparticles facilitate the transfer of electrons from the donor (BH₄⁻) to the acceptor (4-nitrophenol), significantly lowering the activation energy and accelerating the reaction rate. The process results in the formation of 4-aminophenol, which then desorbs from the nanoparticle surface, making the active sites available for the next catalytic cycle.

Research has demonstrated that embedding AuNPs, formed by the in situ reduction of chloroauric acid, within polymer networks can create stable and highly efficient catalysts. For instance, a hybrid system using a triazine-based covalent organic polymer network as a support for AuNPs achieved the complete reduction of 4-nitrophenol within 16 minutes, with yields exceeding 94%. Furthermore, this catalyst demonstrated excellent recyclability, maintaining its activity for more than five catalytic cycles.

Table 1: Performance of Chloroauric Acid-Derived Gold Nanocatalysts in 4-Nitrophenol Reduction

| Catalyst System | Support/Stabilizer | Reducing Agent | Reaction Time | Conversion/Yield | Recyclability |

| Au@COPN-1 | Covalent Organic Polymer Network | In situ (thermal) | 16 min | > 94% | > 5 cycles |

| CA-AuNPs | Caffeic Acid | Caffeic Acid | - | 99.8% (conversion) | - |

| Au-NSs | - | Ascorbic Acid | - | Higher activity than Au nanospheres | - |

| Au/CAM | Cyanuric Acid-based Material | - | - | High activity at room temp. | - |

Electrocatalytic Applications of Chloroauric Acid-Derived Materials

Materials derived from chloroauric acid, particularly gold nanoparticles and nanoclusters, are pivotal in electrocatalysis. Their high electrical conductivity, large surface area, and unique electronic properties make them excellent candidates for catalyzing key electrochemical reactions.

Electrochemical carbon dioxide reduction (CO₂RR) is a promising strategy for converting CO₂ into valuable chemicals and fuels. Gold-based electrocatalysts, often prepared from chloroauric acid precursors, are particularly noted for their high selectivity in reducing CO₂ to carbon monoxide (CO) at low overpotentials.

Nanoscale gold electrocatalysts can achieve Faradaic efficiencies for CO production as high as 90% at a potential of -0.8 V (vs. RHE). The performance of these catalysts is significantly influenced by their size and the chemical environment at the electrode-electrolyte interface. For example, immobilizing Au₂₅ nanoclusters in a Nafion binder has been shown to anodically shift the onset potential for CO₂ reduction by 190 mV while cathodically shifting the competing hydrogen evolution reaction by 300 mV. This separation of potentials leads to enhanced selectivity for CO production. The interaction between the gold nanoparticles and the sulfonate groups in the Nafion binder is thought to alter the binding energies of key reaction intermediates, thereby improving catalytic performance.

Table 2: Performance of Au-Based Electrocatalysts in CO₂ Reduction

| Catalyst | Binder/Support | Potential (vs. RHE) | Product | Faradaic Efficiency (FE) |

| Au₂₅ Nanoclusters | Nafion | -0.8 V | CO | ~90% |

| Nanostructured Gold | - | -0.59 V | CO | High |

The electrocatalytic oxidation of carbon monoxide is a critical reaction, especially for the purification of hydrogen fuel streams used in proton-exchange membrane (PEM) fuel cells, where CO can poison the platinum catalyst. Gold nanoparticles derived from chloroauric acid have shown exceptional activity for low-temperature CO oxidation. acs.orgsbyireview.com

The reaction mechanism often involves the adsorption of both CO and an oxygen-containing species (like O₂, H₂O, or OH⁻) onto the surface of the gold nanoparticle or at the interface between the gold and its support material. acs.orgacs.org The support material, such as cerium oxide (CeO₂) or titanium dioxide (TiO₂), can play an active role by providing oxygen atoms for the reaction via the Mars-van Krevelen mechanism. acs.org The presence of water has been shown to significantly promote the reaction rate on both reducible (e.g., TiO₂) and non-reducible (e.g., Al₂O₃) supports, suggesting a common water-assisted mechanism. acs.org The high catalytic activity is often attributed to the perimeter interface between the gold nanoparticles and the oxide support, which acts as the primary site for the reaction. acs.org

Gold-based nanomaterials synthesized from chloroauric acid are increasingly investigated for applications in fuel cells, particularly for the oxygen reduction reaction (ORR) at the cathode. acs.org While platinum has traditionally been the catalyst of choice for ORR, its high cost and susceptibility to poisoning have driven the search for alternatives. Gold nanoparticles have shown promising ORR activity, especially in alkaline media. acs.org

Furthermore, alloying gold with other metals like platinum and silver can enhance both activity and durability. For instance, Au-integrated AgPt alloy nanorods used as a cathode catalyst demonstrated a power density 1.2 times higher than commercial Pt/C catalysts. rsc.org The presence of gold can modify the electronic structure of the platinum, preventing the formation of surface oxides and improving stability during fuel cell operation. rsc.org In direct alcohol fuel cells, gold-containing catalysts also exhibit improved tolerance to methanol (B129727) crossover, a common issue that degrades performance.

Photocatalytic Systems Utilizing Chloroauric Acid-Based Materials (e.g., TiO₂-supported Au-based photocatalysts)

Chloroauric acid is widely used to deposit gold nanoparticles onto semiconductor materials like titanium dioxide (TiO₂), creating highly efficient plasmonic photocatalysts. nih.gov These composite materials exhibit significantly enhanced photocatalytic activity under both UV and visible light compared to bare TiO₂. researchgate.netacs.org

The enhancement is attributed to two primary mechanisms:

Surface Plasmon Resonance (SPR): Gold nanoparticles exhibit a collective oscillation of their conduction electrons when excited by visible light of a specific wavelength. researchgate.netmdpi.com This SPR effect leads to a strong absorption of visible light and the generation of an enhanced local electromagnetic field near the nanoparticle surface, which can increase the rate of electron-hole pair generation in the TiO₂. mdpi.com

These Au/TiO₂ photocatalysts have demonstrated superior performance in the degradation of various organic pollutants. The combination of visible light harvesting via SPR and efficient charge separation makes them a powerful tool for environmental remediation. nih.govresearchgate.net

Advanced Material Fabrication and Engineering Using Chloroauric Acid Hydrate

Development of Conductive Films and Coatings

The generation of conductive gold films and coatings from chloroauric acid hydrate (B1144303) is a key application in advanced materials science. These films are integral to the electronics industry for components like printed circuit boards and electrical contacts. The versatility of chloroauric acid allows for its use in various deposition techniques, each offering unique advantages in controlling the properties of the final gold layer.

Electroplating is a widely used method for depositing a thin layer of gold onto a substrate. Chloroauric acid is a key component in many modern, cyanide-free gold electroplating baths, which are favored for their reduced environmental and health risks. In these electrolytes, the chloroaurate([AuCl₄]⁻) ion is the source of gold.

The fundamental mechanism involves the electrochemical reduction of gold ions onto a conductive substrate, which acts as the cathode. The process is typically carried out in an electrolytic cell where applying a direct current reduces the Au(III) ions from the chloroauric acid complex to form a solid, metallic gold (Au(0)) coating on the cathode's surface. The composition of the plating bath is critical for controlling the properties of the deposited film, such as its hardness, brightness, and uniformity. These baths often contain other agents, including complexing agents to stabilize the gold ions in the solution, buffering agents to maintain a constant pH, and additives to refine the grain structure of the coating. For instance, a cyanide-free gold sulfite (B76179) bath can be prepared using chloroauric acid as the main gold salt.

Research has shown that different power conditions, such as direct current (DC), unipolar pulse (UD), and pulse reverse (PR), can significantly affect the microstructure and properties of the gold layer deposited from a chloroauric acid-based bath. For example, gold layers electroplated under PR conditions have been shown to exhibit the lowest surface roughness and the highest hardness.

Table 1: Example Composition of a Cyanide-Free Gold Sulfite Electroplating Bath

| Component | Chemical Formula / Name | Concentration | Purpose |

| Main Gold Salt | Chloroauric acid (HAuCl₄) | 0.01 mol/L | Source of gold ions |

| Complexing Agent | Sodium Sulfite (Na₂SO₃) | 0.24 mol/L | Stabilizes gold ions |

| Stabilizer/Refiner | HEDP | 0.05 mol/L | Improves bath stability and refines grain structure |

| Additive | Proprietary Additive | 0.01 mol/L | Modifies coating properties |

| pH | - | 9.0 | Maintained for optimal deposition |

| Temperature | - | 45 °C | Controlled for reaction kinetics |

Chemical Vapor Deposition (CVD) Approaches

Chemical Vapor Deposition (CVD) is a technique used to produce high-purity, high-performance solid materials. In this process, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Chloroauric acid (HAuCl₄) has been successfully used as a precursor for depositing gold films and nanoparticles via Aerosol Assisted Chemical Vapor Deposition (AACVD). nih.govfierceelectronics.com

In a typical AACVD setup, a solution of chloroauric acid in a suitable solvent (such as methanol (B129727) or acetone) is nebulized to form an aerosol. fierceelectronics.com This aerosol is then transported by a carrier gas (e.g., nitrogen) into a heated reactor containing the substrate. At elevated temperatures, typically between 200 to 400 °C, the chloroauric acid decomposes, leading to the deposition of a metallic gold film on the substrate. fierceelectronics.com The properties of the resulting film, including its optical and electrical characteristics, can be tuned by adjusting parameters such as substrate temperature, precursor concentration, and solvent type. nih.govfierceelectronics.com This method is also effective for creating nanocomposite films by co-depositing gold with other materials, such as metal oxides like TiO₂ or WO₃. fierceelectronics.com

Table 2: Typical Parameters for AACVD of Gold Films Using HAuCl₄

| Parameter | Value/Type | Influence on Deposition |

| Precursor | Hydrogen tetrachloroaurate (B171879) (HAuCl₄) | Source of metallic gold |

| Solvents | Acetone, Methanol, Toluene | Affects aerosol properties and precursor volatility |

| Substrate Temperature | 200 - 400 °C | Controls precursor decomposition rate and film morphology |

| Carrier Gas | Nitrogen | Transports aerosol to the reaction chamber |

| Substrate | Silica Glass | Surface for film deposition |

Electroless Plating Processes

Electroless plating is a method of depositing a layer of metal from a solution without the use of an external electrical power source. The process relies on a chemical reducing agent in the solution to reduce metal ions to their metallic form on the substrate surface. Chloroauric acid is frequently used in environmentally friendly, cyanide-free electroless gold plating solutions. nih.gov

The mechanism typically involves the catalytic reduction of gold ions. The substrate to be plated is often pre-treated to create catalytic sites, for example, by seeding it with gold or platinum nanoparticles. nih.govunimore.it The substrate is then immersed in the plating bath containing chloroauric acid (the source of Au³⁺ ions) and a reducing agent, such as hydrogen peroxide (H₂O₂) or L-cysteine. nih.govufms.br The reducing agent donates electrons, causing the Au³⁺ ions to be reduced to metallic gold (Au⁰), which deposits onto the catalytic sites. This process continues autocatalytically, building up a continuous gold film. ufms.br These methods can be performed at room temperature and are suitable for plating on various insulating materials, including plastics like polyester (B1180765) and polyimide. unimore.it

Table 3: Components of a Cyanide-Free Electroless Gold Plating Solution

| Component | Chemical Name | Role in Process |

| Gold Source | Chloroauric acid (HAuCl₄) | Provides Au³⁺ ions for reduction |

| Reducing Agent | Hydrogen Peroxide (H₂O₂) | Reduces Au³⁺ to metallic Au⁰ |

| Adhesive/Seeding Agent | APTMS-coated Gold Nanoparticles | Provides catalytic sites for gold deposition |

| Substrate | Glass, Plastics, etc. | Material to be coated |

Direct Spray Pyrolysis for Electrode Modification

Direct spray pyrolysis is a technique used to deposit thin films or nanoparticles onto a heated substrate. The process involves spraying a solution containing the precursor material onto a substrate maintained at a high temperature, causing the precursor to decompose and form the desired material. This method can be effectively used for electrode modification by depositing gold nanocrystals.

Using chloroauric acid as the precursor, a solution is atomized to create fine droplets, which are then directed towards a heated electrode surface, such as glassy carbon. Upon contact with the hot surface (e.g., at 300 °C), the chloroauric acid in the droplets pyrolyzes, or thermally decomposes. nih.gov This decomposition results in the formation of metallic gold nanocrystals directly on the electrode surface. researchgate.net The size and spatial distribution of these nanoparticles can be controlled by adjusting deposition parameters like precursor concentration, spray rate, and substrate temperature. researchgate.net This vapor-phase deposition process allows for uniform coverage and direct integration of catalytically active gold nanoparticles onto electrode surfaces for various electrochemical applications. researchgate.net

Fabrication of Conjugated Polymer Films (e.g., Polythiophene) via Solution-Doping

Chloroauric acid is an effective p-type dopant for conjugated polymers, such as polythiophene and its derivatives (e.g., P3HT), significantly enhancing their electrical conductivity. researchgate.net The process, known as solution-doping, involves treating a film of the conjugated polymer with a solution of chloroauric acid.

The doping mechanism relies on the strong oxidizing nature of chloroauric acid. researchgate.net It oxidizes the polymer backbone, for example, by removing electrons from the sulfur atoms in the thiophene (B33073) rings of polythiophene. researchgate.net This process creates positive charge carriers (polarons and bipolarons) along the polymer chain, which are responsible for the increased conductivity. The density of these free charge carriers can be substantial, reaching levels as high as 4.48 × 10²¹/cm³. Concurrently, the doping process reduces the chloroaurate ions, which can lead to the in-situ formation of gold nanoparticles within the polymer matrix.

This chemical modification results in dramatic changes not only in the electrical properties but also in the optical properties of the film. The absorption spectrum of the doped polymer shifts from the visible to the near-infrared region, causing a visible color change. researchgate.net The enhanced conductivity makes these doped polymer films suitable for applications in organic electronics, sensors, and thermoelectric devices. researchgate.net

Table 4: Effects of Chloroauric Acid Doping on Poly(3-hexylthiophene) (P3HT) Films

| Property | Before Doping | After Doping with HAuCl₄ |

| Electrical Conductivity | Low | Significantly Increased |

| Charge Carrier Density | Low | ~4.48 × 10²¹/cm³ |

| Optical Absorption | Peak in Visible Region | Shifts to Near-Infrared Region |

| Film Color | Varies (e.g., Orange/Red) | Varies (e.g., Dark Green/Blue) |

| Polymer State | Neutral | Oxidized (p-doped) |

Role in the Synthesis of Materials for Quantum Computing

Chloroauric acid is a crucial precursor for creating the fundamental building blocks of certain advanced materials being explored for applications in quantum information processing. While not a direct component of quantum computers, its role is foundational in synthesizing gold nanostructures, such as quantum dots and plasmonic nanowires, which possess unique quantum and plasmonic properties.

The synthesis of these materials begins with the chemical reduction of chloroauric acid, which allows for precise control over the size and shape of the resulting gold nanoparticles. researchgate.net When the size of these nanoparticles is reduced to just a few nanometers, they can exhibit quantum mechanical properties and are referred to as quantum dots. These gold nanostructures are being investigated for their potential use in quantum systems.

Furthermore, gold nanowires, also synthesized from chloroauric acid, are studied for their potential as quantum plasmonic waveguides. These structures can guide and manipulate light at the nanoscale, an essential capability for developing components for optical quantum information processing. The ability to fabricate these nanostructures with high precision, which starts with chloroauric acid, is a key enabler for research into next-generation computing and information technologies.

Theoretical and Computational Investigations of Chloroauric Acid Hydrate and Its Reactivity

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reaction pathways involving gold(III) complexes, providing detailed information about transition states and reaction energy barriers.

DFT calculations have been instrumental in elucidating the mechanisms of various reactions. For example, studies on the aquation reaction of gold(III) complexes, which is a fundamental step in the reactivity of chloroauric acid in aqueous solution, have utilized DFT to calculate activation Gibbs free energy (ΔG‡) and corresponding rate constants. nih.gov By modeling the reaction coordinates, researchers can identify the transition state structures and determine the energy required to overcome the reaction barrier. nih.gov A computational protocol using the B3LYP functional with specific basis sets (Stuttgart-RSC ECP for Au and 6-31+G(d) for ligand atoms) has shown a mean relative deviation of only 4.0% compared to experimental values for a series of Au(III) complexes. nih.gov

Furthermore, DFT studies have explored the influence of different ligands and environmental factors on reaction pathways. Calculations on the reactivity of gold(III) complexes with biologically relevant molecules, such as cysteine and selenocysteine, have shown that the metal center readily binds to these residues. mdpi.com These studies help in understanding the molecular interactions that govern the biological activity and potential therapeutic applications of gold compounds derived from chloroauric acid. mdpi.com DFT can also be used to investigate more complex catalytic cycles, such as the water-gas shift reaction, where gold nanoparticles supported on metal oxides are active catalysts. researchgate.netmrs-k.or.kr These calculations can reveal the preferred reaction pathway, identify rate-determining steps, and explain the role of the support material in enhancing catalytic activity. researchgate.net For instance, DFT has been used to show that the formation of a COOH intermediate is often the rate-determining step in such reactions. researchgate.net

The table below summarizes key parameters obtained from DFT calculations for a representative aquation reaction.

| Parameter | Calculated Value | Description |

| ΔG‡ (Activation Gibbs Free Energy) | Varies by complex | The energy barrier that must be overcome for a reaction to occur. |

| k (Rate Constant) | Varies by complex | A measure of the reaction rate, calculated using the Eyring-Polanyi equation. nih.gov |

| Reaction Pathway | Associative Mechanism | Typically involves the formation of a five-coordinate intermediate or transition state. |

Molecular Dynamics Simulations to Elucidate Mechanistic Aspects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique provides a dynamic picture of molecular systems, offering insights into mechanisms that are not apparent from static calculations.

MD simulations have been employed to study the behavior of the tetrachloroaurate(III) anion, [AuCl₄]⁻, and its hydrates in aqueous solutions. nih.gov These simulations can track the interactions between the gold complex, water molecules, and other ions in the solution, revealing details about the solvation shell structure and the dynamics of ligand exchange. nih.gov For instance, simulations of positively charged gold nanoparticles with chloride ions in water have provided a detailed analysis of the spatial arrangement of water molecules and ions around the nanoparticles and the energetic interactions governing their behavior. nih.gov

A significant application of MD simulations is in understanding the formation of gold nanoparticles from the reduction of chloroauric acid. researchgate.net Simulations can model the initial stages of nucleation and subsequent growth of nanoparticles, showing how precursor molecules aggregate and rearrange to form crystalline or amorphous structures. researchgate.netsci-hub.se These studies have revealed that the internal structure of nascent gold nanoclusters can transform between different phases (e.g., fcc to other modifications) as temperature changes, and that the particle size has a clear effect on the stability of a given crystalline structure. researchgate.netsci-hub.se

MD simulations are also crucial for investigating the mechanisms of clathrate hydrate (B1144303) formation, which shares conceptual similarities with the hydration of ions. nih.govnih.gov While not directly on chloroauric acid hydrate, these studies provide a framework for understanding how guest molecules (like methane) or ions are encaged by water molecules, a process driven by hydrogen bond network reorganization. nih.govnih.gov This knowledge is transferable to understanding the ordered arrangement of water molecules in the crystal lattice of chloroauric acid hydrate.

| Simulation Aspect | Key Findings |

| Solvation of [AuCl₄]⁻ | Provides information on the structure of the hydration shell and ion-water interactions. nih.gov |

| Nanoparticle Nucleation | Elucidates the aggregation of gold atoms and the initial stages of cluster formation from HAuCl₄ reduction. researchgate.net |

| Structural Transitions | Shows that small gold clusters can undergo phase transformations depending on size and temperature. sci-hub.se |

| Hydrate Formation | Reveals mechanisms of water cage formation and stabilization around guest molecules or ions. nih.govnih.gov |

Analysis of Aurophilic Interactions in Gold-Chloride Cluster Anions